Diphenyliodonium chloride

Catalog No.
S596692
CAS No.
1483-72-3
M.F
C12H10ClI
M. Wt
316.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium chloride

CAS Number

1483-72-3

Product Name

Diphenyliodonium chloride

IUPAC Name

diphenyliodanium;chloride

Molecular Formula

C12H10ClI

Molecular Weight

316.56 g/mol

InChI

InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1

InChI Key

RSJLWBUYLGJOBD-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-]

Synonyms

diphenyliodonium, diphenyliodonium bromide, diphenyliodonium chloride, diphenyliodonium hexafluoroarsenate, diphenyliodonium hexafluorophosphate, diphenyliodonium iodide, diphenyliodonium nitrate, diphenyliodonium nitrite, diphenyliodonium sulfate (1:1), diphenyliodonium tosylate, iodonium biphenyl, iodoniumdiphenyl

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-]

[1] High Purity Diphenyliodonium Chloride for Organics Synthesis, Pharmaceutical & Materials Science Research | Procurenet Limited,

Pharmaceutical Research

DPIC plays a significant role in pharmaceutical research due to its diverse properties. One key application is its use in antimicrobial research. Studies have shown its effectiveness against various bacterial and fungal strains, including those demonstrating resistance to conventional antibiotics and fungicides [2, 3]. This characteristic makes DPIC a promising candidate for the development of novel antimicrobial agents [2, 3].

[2] Diphenyleneiodonium chloride (DPIC) displays broad-spectrum bactericidal activity, Nature, [3] Efficacy of Diphenyleneiodonium Chloride (DPIC) Against Diverse Plant Pathogens, National Institutes of Health (.gov),

Furthermore, DPIC holds potential in cancer research. Its ability to target specific cellular processes involved in cancer cell growth and survival is being explored for the development of new anti-cancer therapies [4].

[4] Diphenyleneiodonium chloride: a therapeutic agent for cancer with unique properties, Future Medicinal Chemistry,

Chemical Studies

DPIC serves as a valuable tool in various chemical studies. Its role includes:

  • Investigating the mechanisms of action of enzymes: DPIC helps researchers understand the specific pathways enzymes follow to perform their functions [5].
  • Studying cellular processes: By targeting specific cellular components, DPIC allows scientists to explore various cellular signaling and metabolic pathways [6].
  • Developing new materials: The unique properties of DPIC are being explored for the creation of novel materials with specific functionalities [7].

DPI is a synthetic compound, not found naturally. It holds significance in research due to its ability to inhibit specific enzymes and cellular processes [].


Molecular Structure Analysis

The structure of DPI consists of two phenyl rings (six-membered carbon rings with attached hydrogens) connected to a central iodine atom. A chlorine atom is attached to the positively charged iodine, forming the chloride salt []. This structure suggests potential electrophilic properties due to the positively charged iodine and aromatic character of the phenyl rings [].


Chemical Reactions Analysis

DPI is involved in several reactions relevant to research:

  • Inhibition of NADPH oxidase (NOX): DPI acts as a potent inhibitor of NOX, an enzyme complex that generates reactive oxygen species (ROS) in cells. This inhibition allows researchers to study the role of ROS in various biological processes [, ].

Balanced equation:

NOX (active) + DPI -> NOX (inactive) +  other products
  • Copper-catalyzed cross-coupling reactions

    DPI can be used as a reagent in organic chemistry for cross-coupling reactions, particularly for purines and anilines [].

  • Electrophilic phenylation

    Due to its electrophilic nature, DPI can be used as a reagent for introducing a phenyl group to other molecules [].

The specific reaction conditions and mechanisms for these reactions can be found in relevant organic chemistry literature.


Physical And Chemical Properties Analysis

  • Melting point: 232-234 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Soluble in water, methanol, and dimethyl sulfoxide (DMSO) []
  • Stability: Light-sensitive []

The primary mechanism of action of DPI is through its inhibition of NOX. DPI binds to the flavin adenine dinucleotide (FAD) binding site of NOX, preventing the transfer of electrons required for ROS production []. This allows researchers to investigate the role of ROS in various cellular processes, including inflammation, cell signaling, and cell death [, ].

DPI can also act as a TRPA1 activator, a channel protein involved in pain perception and inflammation []. However, the exact mechanism of this activation requires further investigation.

DPI is considered a potentially harmful substance. Here are some safety considerations:

  • Toxicity: DPI can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: DPI can cause skin and eye irritation upon contact [].
  • Proper handling: It is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when handling DPI [].
, including:

  • Electrophilic Aromatic Substitution: It acts as an electrophile in reactions with nucleophiles, allowing for the introduction of phenyl groups into aromatic compounds.
  • Cross-Coupling Reactions: It is utilized in copper-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
  • Reactions with Flavins: Studies have shown that diphenyliodonium chloride reacts with reduced flavins, leading to the formation of flavin-phenyl adducts. This reaction occurs under anaerobic conditions and involves the oxidation of flavins, with significant implications for understanding flavoprotein enzyme mechanisms .

Diphenyliodonium chloride exhibits notable biological activity, particularly in its role as an inhibitor of flavoproteins. The compound has been shown to inactivate several flavoprotein enzymes without involving radical intermediates, suggesting that its mechanism of action may be distinct from typical radical-based inhibitors. The inactivation process appears to depend on factors such as the redox potential and accessibility of the inhibitor to the active site of the enzyme .

Additionally, diphenyliodonium chloride has been studied for its potential cytotoxic effects. It has been classified as toxic if ingested and can cause skin irritation upon contact .

The synthesis of diphenyliodonium chloride typically involves the following methods:

  • Iodination of Aromatic Compounds: One common method includes the reaction of iodobenzene with phenyl lithium or other aryl nucleophiles.
  • Direct Reaction with Iodine: Another approach involves treating iodine with phenylmagnesium bromide or similar reagents to form diphenyliodonium salts.
  • Salt Formation: Diphenyliodonium chloride can also be prepared by reacting diphenyliodonium hydroxide with hydrochloric acid, resulting in the formation of the chloride salt .

Diphenyliodonium chloride finds numerous applications across various fields:

  • Organic Synthesis: It serves as a key reagent for electrophilic phenylation, enabling the introduction of phenyl groups into various substrates.
  • Material Science: The compound is used in photoinitiators for polymerization processes, particularly in UV-curable coatings and inks.
  • Biochemical Research: Its role as an inhibitor of flavoproteins makes it valuable in studying enzyme mechanisms and redox biology .

Research has focused on understanding how diphenyliodonium chloride interacts with biological molecules, particularly flavoproteins. Studies have identified specific reaction pathways that result in enzyme inactivation and highlighted the importance of maintaining the enzyme's reduced state during catalysis. This has implications for both enzymatic function and potential therapeutic interventions targeting flavoprotein-related pathways .

Diphenyliodonium chloride shares structural and functional similarities with several other organoiodine compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
IodobenzeneAryl iodideUsed primarily as a starting material for synthesis
Phenyl iodideAryl iodideLess stable than diphenyliodonium chloride
Triaryliodonium saltsOrganoiodineExhibits different reactivity patterns
Benzyl iodideAryl iodideCommonly used in substitution reactions

Diphenyliodonium chloride is unique due to its dual role as both an electrophile and an inhibitor of enzymatic activity, setting it apart from simpler aryl iodides that primarily serve as electrophiles without significant biological interactions.

Traditional Synthetic Approaches

Oxidative Coupling of Iodoarenes

The classical route to diphenyliodonium chloride involves oxidative coupling of iodobenzene with benzene using strong oxidants. A representative method employs meta-chloroperoxybenzoic acid (mCPBA) and triflic acid (TfOH) in dichloromethane, yielding the iodonium triflate intermediate, which undergoes halide exchange with hydrochloric acid to produce the chloride salt. Key steps include:

  • Oxidation of iodobenzene to an iodonium intermediate with mCPBA.
  • Electrophilic aromatic substitution with benzene.
  • Anion exchange with chloride ions.

This method achieves crude yields exceeding 80%, though purification challenges arise due to byproducts like 3-chlorobenzoic acid. Alternative oxidants, such as $$ \text{K}2\text{S}2\text{O}8 $$, have been explored but require halogenated solvents (e.g., $$ \text{CH}2\text{Cl}_2 $$), raising environmental concerns.

Halide-Exchange Reactions

Diphenyliodonium chloride is also synthesized via metathesis from iodonium salts with labile counterions. For example, treating diphenyliodonium triflate with $$ \text{AgCl} $$ in aqueous ethanol facilitates chloride substitution. This method is limited by the solubility of silver salts and the need for stoichiometric reagents, which complicates scalability.

Sustainable and Scalable Synthesis Protocols

One-Pot Synthesis in Ethyl Acetate

Recent advances prioritize solvent sustainability. A one-pot protocol in ethyl acetate eliminates halogenated solvents, using mCPBA and TfOH to oxidize iodobenzene and trap the intermediate with benzene. This method achieves 89% yield on a 45 mmol scale with an E-factor of 6.2, significantly reducing waste compared to traditional routes. Key advantages include:

  • Simplified work-up: Precipitation with diethyl ether avoids column chromatography.
  • Scalability: Demonstrated for gram-scale production.

Sequential Synthesis from Aryl Iodides and Boronic Acids

A sequential one-pot method couples aryl iodides with boronic acids using $$ \text{Pd(OAc)}_2 $$ catalysis, followed by oxidation with mCPBA. This approach enables access to unsymmetric diaryliodonium salts, though yields vary (45–92%) depending on substituent electronic effects.

Heteroaromatic Iodonium Salt Derivatives

Synthesis of Pyridyl and Isoxazolyl Derivatives

Heteroaromatic iodonium salts expand applications in medicinal chemistry. 3-Pyridyl(aryl)iodonium triflates are synthesized via a modified one-pot method, where pre-protonation of 3-iodopyridine with TfOH prevents N-oxidation during mCPBA oxidation. For isoxazolyl derivatives, arylethynyl(phenyl)iodonium salts react with nitrile oxides, forming isoxazolyl-iodonium adducts that hydrolyze to iodoisoxazoles.

Example Reaction:
$$
\text{ArC≡C-I}^+ \text{Ph} \cdot \text{OTf}^- + \text{RCNO} \rightarrow \text{Ar-I}^+(\text{isoxazolyl}) \cdot \text{OTf}^-
$$
This method tolerates electron-withdrawing groups, enabling access to diverse heterocycles.

Counterion Effects on Reactivity and Stability

The counterion profoundly influences iodonium salt stability and reactivity:

CounterionStabilitySolubilityReactivity
$$ \text{Cl}^- $$ModerateHigh in $$ \text{H}_2\text{O} $$, $$ \text{MeOH} $$Slower arylation
$$ \text{OTf}^- $$HighLow in $$ \text{H}2\text{O} $$, high in $$ \text{CH}2\text{Cl}_2 $$Rapid arylation
$$ \text{BF}_4^- $$LowModerate in $$ \text{EtOAc} $$Intermediate

Chloride salts exhibit higher aqueous solubility but slower reaction kinetics due to stronger ion pairing. Triflates, while less soluble, are preferred for electrophilic arylations in organic media. In perovskites, chloride’s small size facilitates halide exchange, enabling bandgap tuning in optoelectronic materials.

Related CAS

10182-84-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1483-72-3

General Manufacturing Information

Iodonium, diphenyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types